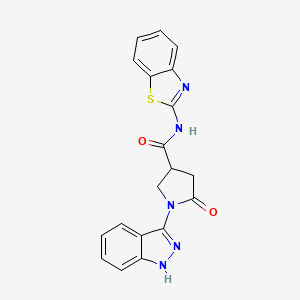![molecular formula C16H16N4O B11033213 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11033213.png)
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a compound belonging to the class of oxadiazolo-pyrazines. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The presence of the oxadiazole and pyrazine rings in the structure imparts interesting electronic and photophysical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with an appropriate cyclohexylphenyl derivative. One common method is the one-step amide condensation reaction using oxalic acid . The reaction is carried out under reflux conditions in anhydrous ethyl acetate, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and pyrazine rings, using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium hexacyanoferrate(III), lead tetraacetate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a mitochondrial uncoupling agent, it disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation . The compound’s electron-withdrawing properties also play a crucial role in its applications in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxadiazole ring.
Quinoxaline Derivatives: These compounds have a similar pyrazine ring but differ in the substituents and electronic properties.
Uniqueness
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific combination of the cyclohexylphenyl group and the oxadiazolo-pyrazine scaffold. This combination imparts distinct electronic and photophysical properties, making it suitable for various advanced applications in materials science and medicine .
Propiedades
Fórmula molecular |
C16H16N4O |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
5-(4-cyclohexylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C16H16N4O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-17-15-16(18-14)20-21-19-15/h6-11H,1-5H2 |
Clave InChI |
WCHQLPPTQDPOCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=NON=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate](/img/structure/B11033136.png)
![1-Phenyl[1]benzofuro[2,3-e][2,1]benzoxazole](/img/structure/B11033137.png)
![N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide](/img/structure/B11033138.png)
![6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11033139.png)
![6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one](/img/structure/B11033143.png)
![Methyl 3-[methyl(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11033150.png)
![2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide](/img/structure/B11033154.png)

![(3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione](/img/structure/B11033171.png)

![N-(4-methoxyphenyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11033178.png)
![5-(2,5-dichlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11033186.png)
![2-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylpropanoyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11033200.png)
![2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11033202.png)
